8-Hydroxyquinoline-4-carboxylic acid

Catalog No.
S1904631
CAS No.
55698-67-4
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline-4-carboxylic acid

CAS Number

55698-67-4

Product Name

8-Hydroxyquinoline-4-carboxylic acid

IUPAC Name

8-hydroxyquinoline-4-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14)

InChI Key

KPTUKANGPPVLMD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O
  • Reference Standard: Several chemical suppliers offer 8-HQCA as a high-purity reference standard [, , ]. These standards are crucial for researchers studying similar compounds or mixtures where precise identification is necessary.
  • Metal Chelation: Quinoline derivatives, including hydroxyquinolines, can form complexes with metal ions. This property makes them attractive for research in areas like radiopharmaceuticals and separation science [].

8-Hydroxyquinoline-4-carboxylic acid is a compound belonging to the family of 8-hydroxyquinoline derivatives, which are characterized by a bicyclic structure comprising a quinoline ring with a hydroxyl group at the 8-position and a carboxylic acid group at the 4-position. Its chemical formula is C10H7NO3C_{10}H_7NO_3, and it has a molecular weight of 189.17 g/mol. This compound exhibits significant chelating properties due to the presence of both the hydroxyl and carboxylic acid functional groups, allowing it to form stable complexes with various metal ions, which is a key feature in its biological and chemical applications .

The chemical reactivity of 8-hydroxyquinoline-4-carboxylic acid is influenced by its ability to participate in various reactions:

  • Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for electrophilic substitution.
  • Chelation: It can form chelates with metal ions such as copper, iron, and zinc, which enhances its biological activity .
  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters, which may exhibit different biological activities .

8-Hydroxyquinoline-4-carboxylic acid has demonstrated various biological activities, including:

  • Antimicrobial Activity: It exhibits inhibitory effects against several bacterial strains, making it a potential candidate for developing antimicrobial agents .
  • Antioxidant Properties: The compound shows significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases .
  • Neuroprotective Effects: Research indicates that it may protect neuronal cells against oxidative damage and could be explored for treating neurodegenerative diseases .

Several methods exist for synthesizing 8-hydroxyquinoline-4-carboxylic acid:

  • Condensation Reactions: One common method involves the condensation of 8-hydroxyquinoline with malonic acid derivatives under acidic conditions.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield .
  • Pfitzinger Reaction: This method involves reacting isatin derivatives with phenyl acetic acid to yield hydroxyquinoline derivatives, which can then be converted into carboxylic acids through further reactions .

8-Hydroxyquinoline-4-carboxylic acid has diverse applications across various fields:

  • Pharmaceuticals: Its chelating properties make it useful in drug formulations targeting metal ion-related diseases.
  • Analytical Chemistry: It serves as a reagent for detecting metal ions in analytical assays.
  • Agriculture: The compound can be utilized as a fungicide due to its antimicrobial properties .

Research on interaction studies involving 8-hydroxyquinoline-4-carboxylic acid has shown:

  • Metal Ion Interactions: Studies have demonstrated its ability to form stable complexes with transition metals, which can influence biological pathways and enhance therapeutic efficacy.
  • Enzyme Inhibition: It has been investigated as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative disorders .

Several compounds share structural similarities with 8-hydroxyquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Known for broad-spectrum antimicrobial activity
5-Chloro-8-hydroxyquinolineChlorine substitution at position 5Enhanced activity against certain bacterial strains
2-HydroxyquinolineHydroxyl group at position 2Exhibits different biological activities
8-Hydroxyquinoline-7-carboxylic acidCarboxylic acid at position 7Potential neuroprotective effects

Uniqueness

The uniqueness of 8-hydroxyquinoline-4-carboxylic acid lies in its dual functional groups (hydroxyl and carboxylic), which allow it to act as both a chelator and an active pharmaceutical ingredient. This characteristic enhances its versatility in different applications compared to other similar compounds that may lack one of these functional groups or have different substituents affecting their biological activity.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

UNII

LG29EB6D6Q

Other CAS

55698-67-4

Wikipedia

8-hydroxyquinoline-4-carboxylic acid

Dates

Modify: 2023-08-16

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